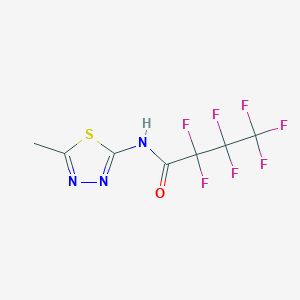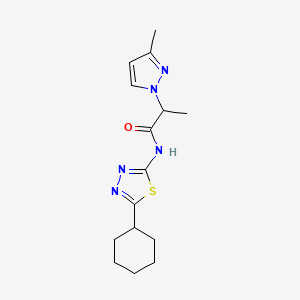![molecular formula C23H17F3N6O B10957290 N-[2-(1H-imidazol-4-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10957290.png)
N-[2-(1H-imidazol-4-yl)ethyl]-5-(naphthalen-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound featuring multiple functional groups, including an imidazole ring, a naphthyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazole derivative, followed by the introduction of the naphthyl and trifluoromethyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, trifluoromethylating agents, and naphthyl halides. The final step involves the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring yields imidazole N-oxides, while reduction of nitro groups results in the formation of amines.
Scientific Research Applications
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the naphthyl and trifluoromethyl groups enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring structure and exhibit similar biological activities.
Naphthyl Derivatives: Naphthalene-based compounds, such as naphthalene diimides, are used in material science for their electronic properties.
Trifluoromethyl Compounds: Trifluoromethylated compounds, like fluoxetine, are known for their enhanced metabolic stability and bioavailability.
Uniqueness
N-[2-(1H-IMIDAZOL-4-YL)ETHYL]-5-(1-NAPHTHYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the imidazole and naphthyl groups contribute to its diverse reactivity and binding capabilities.
Properties
Molecular Formula |
C23H17F3N6O |
|---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-5-naphthalen-1-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H17F3N6O/c24-23(25,26)20-10-19(17-7-3-5-14-4-1-2-6-16(14)17)31-21-18(12-30-32(20)21)22(33)28-9-8-15-11-27-13-29-15/h1-7,10-13H,8-9H2,(H,27,29)(H,28,33) |
InChI Key |
NCBITSUCCUMENZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(C=NN4C(=C3)C(F)(F)F)C(=O)NCCC5=CN=CN5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B10957211.png)

![4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B10957230.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]furan-2-carboxamide](/img/structure/B10957233.png)
![N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10957240.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[3-(2,5-dimethylphenoxy)-5-nitrophenyl]propanamide](/img/structure/B10957241.png)
![4-(benzyloxy)-N-[6-bromo-2-{2-[(3-methoxybenzyl)oxy]phenyl}-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10957243.png)

![Ethyl 2-(cyclopropyl{[4-(trifluoromethyl)phenyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10957257.png)
![methyl (2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinecarboxylate](/img/structure/B10957261.png)
![3,3'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanediyl]bis(1H-indole)](/img/structure/B10957266.png)
![4-[(4-bromophenoxy)methyl]-N-(5-chloropyridin-2-yl)benzamide](/img/structure/B10957275.png)
![6-cyclopropyl-1,3-dimethyl-N-[1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10957279.png)
![4-[4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]phenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10957287.png)
